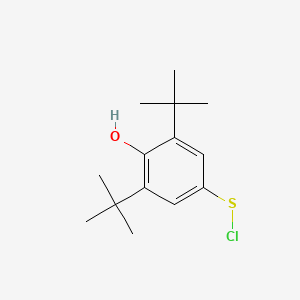
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a chlorosulfanyl group at the 4 position, and a hydroxyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Chlorosulfanylation: The next step involves the introduction of the chlorosulfanyl group at the 4 position. This can be achieved by reacting the intermediate compound with a chlorosulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorosulfanyl group can be reduced to form thiophenol derivatives.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and degradation.
作用機序
The antioxidant properties of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The chlorosulfanyl group further enhances its stability and reactivity.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the chlorosulfanyl group but shares similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Contains a methyl group instead of a chlorosulfanyl group and is widely used as an antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing even greater steric hindrance and stability.
Uniqueness
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring enhanced antioxidant properties and stability under harsh conditions.
特性
CAS番号 |
93110-24-8 |
|---|---|
分子式 |
C14H21ClOS |
分子量 |
272.8 g/mol |
IUPAC名 |
(3,5-ditert-butyl-4-hydroxyphenyl) thiohypochlorite |
InChI |
InChI=1S/C14H21ClOS/c1-13(2,3)10-7-9(17-15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 |
InChIキー |
GTSPYGMUMUCQBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)

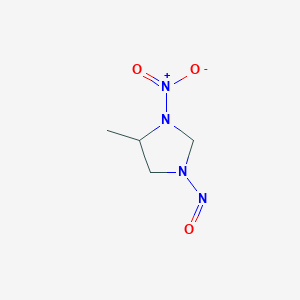

![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
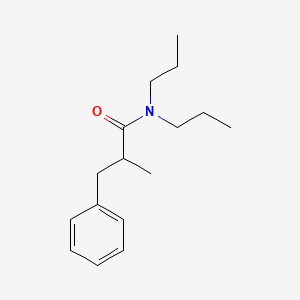
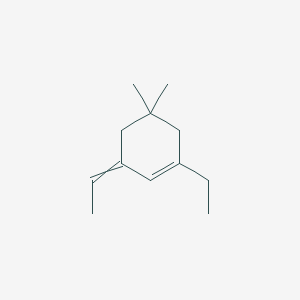
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
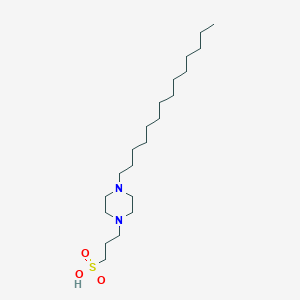
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
